3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at the 3-position with a 2-fluorobenzylthio group and at the 6-position with a phenyl ring. The 2-fluorobenzylthio moiety enhances lipophilicity and may contribute to selective binding via halogen interactions, while the phenyl group at position 6 stabilizes the core structure through π-π stacking in biological targets .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-15-9-5-4-8-14(15)12-24-18-21-20-17-11-10-16(22-23(17)18)13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDHNPTUFZIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring by reacting hydrazine derivatives with appropriate nitriles under reflux conditions.
Cyclization: The intermediate product undergoes cyclization with pyridazine derivatives in the presence of a base, such as sodium ethoxide, to form the triazolopyridazine core.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions carried out in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Substituted triazolopyridazine derivatives with different functional groups.
Scientific Research Applications
3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent variations at the 3- and 6-positions. Below is a detailed comparison with structurally analogous compounds:
Physicochemical and Pharmacokinetic Properties
- Solubility : Substitution with polar groups (e.g., pyridinyl in ) enhances aqueous solubility (33.7 µg/mL at pH 7.4) but may reduce membrane permeability .
- Metabolic Stability : Fluorine at the 2-position may reduce oxidative metabolism compared to chlorinated analogs (), extending half-life .
Selectivity and Potency
- PDE4 Isoform Selectivity : The target compound’s fluorine atom may engage in halogen bonding with PDE4A/B catalytic domains, analogous to methoxy groups in Compound 18 . However, methoxy-substituted derivatives (e.g., Compound 18) show superior potency (IC₅₀ ~1 nM) due to optimized hydrogen-bonding networks.
- Off-Target Effects : Unlike TPA023, which targets GABA-A receptors, the target compound’s phenyl and fluorobenzylthio groups likely preclude significant GABAergic activity, emphasizing scaffold versatility .
Docking and Binding Insights
- Molecular docking () reveals that substituents at the 3-position occupy hydrophobic pockets in PDE4, while 6-position groups stabilize the core in the active site. The 2-fluorobenzylthio group in the target compound may mimic methoxy interactions in Compound 18 via fluorine’s electronegativity .
Biological Activity
3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the triazole ring and subsequent substitution reactions to introduce the fluorobenzyl and phenyl groups. The synthetic pathways often utilize starting materials such as substituted pyridazines and thiols.
Inhibitory Activity Against Kinases
Recent studies have evaluated the inhibitory effects of various triazolo-pyridazine derivatives on c-Met kinase, which is implicated in several cancers. For instance, compounds similar to this compound have shown promising results:
- IC50 Values : The most potent derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Specific values reported include:
Cytotoxicity
The cytotoxicity of this compound has been assessed using the MTT assay across various cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 1.06 ± 0.16 |
| This compound | MCF-7 | 1.23 ± 0.18 |
| This compound | HeLa | 2.73 ± 0.33 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines.
The mechanism by which this compound exerts its biological effects is primarily through inhibition of c-Met signaling pathways. The binding affinity to c-Met has been shown to be comparable to established inhibitors like Foretinib . The structure–activity relationship (SAR) studies suggest that the presence of fluorine enhances the binding and thus the inhibitory activity.
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyridazine derivatives in preclinical models:
- In Vivo Studies : Animal models treated with derivatives similar to this compound showed reduced tumor growth rates compared to controls.
- Combination Therapies : Combining this compound with other chemotherapeutic agents has resulted in synergistic effects in certain cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
